molecular formula C21H20N2O5S B15037311 (5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione

(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione

Cat. No.: B15037311
M. Wt: 412.5 g/mol
InChI Key: CWKVDWJNNBHLIA-OQLLNIDSSA-N
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Description

(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a sulfanylidene group and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then subjected to cyclization and thiolation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the diazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanylidene group and aromatic rings allow it to form specific interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
  • (5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione

Uniqueness

Compared to similar compounds, (5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione stands out due to its specific arrangement of methoxy groups and the presence of the sulfanylidene group

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H20N2O5S/c1-12-5-7-14(8-6-12)23-20(25)15(19(24)22-21(23)29)9-13-10-17(27-3)18(28-4)11-16(13)26-2/h5-11H,1-4H3,(H,22,24,29)/b15-9+

InChI Key

CWKVDWJNNBHLIA-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=S

Origin of Product

United States

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